molecular formula C19H26N2O3S2 B12150956 N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12150956
M. Wt: 394.6 g/mol
InChI Key: AEAODYJICOXTLQ-UHFFFAOYSA-N
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Description

N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a structurally complex molecule featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The compound includes a 4-butylphenyl substituent at position 3 and a 2-methylpropanamide group attached via an ylidene linkage at position 2.

Properties

Molecular Formula

C19H26N2O3S2

Molecular Weight

394.6 g/mol

IUPAC Name

N-[3-(4-butylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C19H26N2O3S2/c1-4-5-6-14-7-9-15(10-8-14)21-16-11-26(23,24)12-17(16)25-19(21)20-18(22)13(2)3/h7-10,13,16-17H,4-6,11-12H2,1-3H3

InChI Key

AEAODYJICOXTLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves the coupling of the thiazole derivative with the butylphenyl group and the addition of the propanamide moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its role as an antimicrobial or antifungal agent.

    Medicine: Exploring its potential as an anticancer or antiviral compound.

    Industry: Utilizing its unique properties in the development of new materials or pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The butylphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Core Structure R₁ (Position 3) R₂ (Ylidene-Linked Group) Sulfone Presence
N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide Tetrahydrothieno-thiazole dioxide 4-butylphenyl 2-methylpropanamide Yes (5,5-dioxide)
N-[(2E)-3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide () Tetrahydrothieno-thiazole dioxide 4-fluorobenzyl 4-methoxyphenyl acetamide Yes (5,5-dioxide)
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)thiazol-5-yl)pyridin-2-yl)propanamide () Thiazole-diazenyl-pyridine 4-fluorophenyl diazenyl 2,5-dimethoxyphenyl propanamide No

Key Observations:

  • The 2-methylpropanamide group introduces steric hindrance absent in the linear 4-methoxyphenyl acetamide (), which may affect binding pocket interactions .

Pharmacological Implications

  • Sulfone vs. Non-sulfone Derivatives: The 5,5-dioxide moiety in the target compound and enhances water solubility and metabolic stability compared to non-sulfonated analogs (e.g., –5), which may translate to improved oral bioavailability .
  • Substituent Effects: The butyl chain in the target compound likely extends half-life via increased lipophilicity but may reduce binding affinity to polar active sites relative to the 4-fluorobenzyl group in , which benefits from electronegative interactions .

Biological Activity

N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following characteristics:

PropertyDescription
Molecular Formula C16H20N2O2S2
Molecular Weight 320.47 g/mol
CAS Number 879939-01-2
IUPAC Name This compound

The structure features a thieno[3,4-d][1,3]thiazole ring system, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. This leads to increased mitochondrial membrane permeability and subsequent cell death.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar thiazole derivatives inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Spectrum of Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against various strains.
  • Research Findings : A comparative study highlighted that thiazole derivatives possess enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by blocking NF-kB signaling pathways.
  • Clinical Relevance : Preclinical models have shown reduced inflammation in conditions such as arthritis when treated with thiazole derivatives .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectsReduces pro-inflammatory cytokines

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